molecular formula C15H17N5O B5584140 2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-pyrrolidin-1-ylethanone

2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-pyrrolidin-1-ylethanone

Cat. No.: B5584140
M. Wt: 283.33 g/mol
InChI Key: LLBVSSMZPYPNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-pyrrolidin-1-ylethanone is a heterocyclic compound that features a unique fusion of triazole and benzimidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-pyrrolidin-1-ylethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-benzimidazole core . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound can leverage the microwave-mediated synthesis due to its efficiency and scalability. The reaction conditions, such as temperature and time, are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-pyrrolidin-1-ylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the triazole or benzimidazole rings .

Scientific Research Applications

2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-pyrrolidin-1-ylethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in the proliferation of cancer cells or the replication of viruses . The exact pathways and targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-pyrrolidin-1-ylethanone is unique due to its specific fusion of triazole and benzimidazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-11-16-15-19(10-14(21)18-8-4-5-9-18)12-6-2-3-7-13(12)20(15)17-11/h2-3,6-7H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBVSSMZPYPNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3N(C2=N1)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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